molecular formula C24H24ClN5 B14961211 6-[2-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline

6-[2-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B14961211
M. Wt: 417.9 g/mol
InChI Key: DPSAKHGSDFZZBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[2-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]-2,2,4,7-TETRAMETHYL-1,2,3,4-TETRAHYDROQUINOLINE is a complex heterocyclic compound It features a triazolopyrimidine core, which is known for its diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]-2,2,4,7-TETRAMETHYL-1,2,3,4-TETRAHYDROQUINOLINE typically involves multi-step reactions. One common method includes the cyclocondensation of 4-amino-3-mercaptotriazoles with various bielectrophiles such as α-bromopropenone or phenacyl bromides . The reaction conditions often require the presence of heteropolyacids under conventional heating .

Industrial Production Methods

Industrial production of this compound may involve the use of environmentally friendly and efficient methods, such as the use of dicationic molten salts based on Tropine . These methods are designed to be cost-effective and scalable, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-[2-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]-2,2,4,7-TETRAMETHYL-1,2,3,4-TETRAHYDROQUINOLINE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the triazolopyrimidine core .

Scientific Research Applications

6-[2-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]-2,2,4,7-TETRAMETHYL-1,2,3,4-TETRAHYDROQUINOLINE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-[2-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]-2,2,4,7-TETRAMETHYL-1,2,3,4-TETRAHYDROQUINOLINE involves its interaction with specific molecular targets and pathways. It acts as a bio-isostere for purines, carboxylic acid, and N-acetylated lysine . This allows it to modulate various biological processes, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[2-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]-2,2,4,7-TETRAMETHYL-1,2,3,4-TETRAHYDROQUINOLINE stands out due to its unique combination of a triazolopyrimidine core with a chlorophenyl group and a tetrahydroquinoline moiety. This structure imparts a wide range of biological activities and makes it a versatile compound for various applications .

Properties

Molecular Formula

C24H24ClN5

Molecular Weight

417.9 g/mol

IUPAC Name

6-[2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-2,2,4,7-tetramethyl-3,4-dihydro-1H-quinoline

InChI

InChI=1S/C24H24ClN5/c1-14-11-20-18(15(2)13-24(3,4)28-20)12-19(14)21-9-10-26-23-27-22(29-30(21)23)16-5-7-17(25)8-6-16/h5-12,15,28H,13H2,1-4H3

InChI Key

DPSAKHGSDFZZBB-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC2=C1C=C(C(=C2)C)C3=CC=NC4=NC(=NN34)C5=CC=C(C=C5)Cl)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.